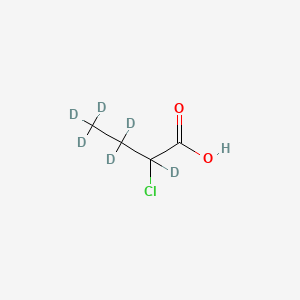![molecular formula C28H33NO5 B12407473 10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
10-Phenyl-[12]-cytochalasins Z16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Phenyl-12-cytochalasins Z16 is a complex organic compound belonging to the cytochalasin family. These compounds are known for their unique ability to disrupt actin filament formation in cells, making them valuable tools in biological research. The molecular formula of 10-Phenyl-12-cytochalasins Z16 is C28H33NO5, and it has a monoisotopic mass of 463.23587 .
Vorbereitungsmethoden
The synthesis of 10-Phenyl-12-cytochalasins Z16 typically involves intricate organic reactions. One common method includes the use of intramolecular Diels-Alder reactions to form the macrocyclic structure . The reaction conditions often require heating in solvents like toluene at elevated temperatures (e.g., 100°C) to facilitate the cyclization process
Analyse Chemischer Reaktionen
10-Phenyl-12-cytochalasins Z16 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
10-Phenyl-12-cytochalasins Z16 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.
Biology: Employed to investigate the role of actin filaments in cell motility, division, and morphology.
Medicine: Potential therapeutic applications in targeting cancer cells by disrupting their cytoskeleton.
Industry: Limited industrial applications, primarily used in research and development settings.
Wirkmechanismus
The primary mechanism of action of 10-Phenyl-12-cytochalasins Z16 involves binding to actin filaments, preventing their polymerization. This disruption of the cytoskeleton affects various cellular processes, including cell division and motility . The molecular targets include actin monomers and filaments, and the pathways involved are related to cytoskeletal dynamics.
Vergleich Mit ähnlichen Verbindungen
10-Phenyl-12-cytochalasins Z16 can be compared to other cytochalasins, such as cytochalasin B and cytochalasin D. While all these compounds disrupt actin filaments, 10-Phenyl-12-cytochalasins Z16 is unique due to its specific structural features and higher potency in certain biological assays . Similar compounds include:
- Cytochalasin B
- Cytochalasin D
- Cytochalasin E
These compounds share a similar mechanism of action but differ in their chemical structure and specific biological effects.
Eigenschaften
Molekularformel |
C28H33NO5 |
|---|---|
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
(1S,5Z,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-13-hydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-5,10-diene-3,7,19-trione |
InChI |
InChI=1S/C28H33NO5/c1-16-9-8-12-21-26(32)19(4)18(3)24-22(15-20-10-6-5-7-11-20)29-27(33)28(21,24)34-23(30)14-13-17(2)25(16)31/h5-8,10-13,16,18,21-22,24,26,32H,4,9,14-15H2,1-3H3,(H,29,33)/b12-8+,17-13-/t16-,18+,21-,22-,24-,26+,28+/m0/s1 |
InChI-Schlüssel |
XIWMGCLILBQGSO-QTIUUZRFSA-N |
Isomerische SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)C/C=C(\C1=O)/C)C)O |
Kanonische SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)CC=C(C1=O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
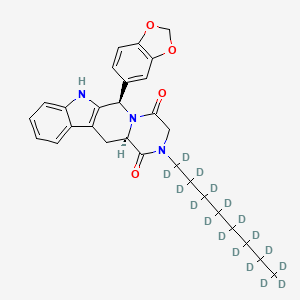
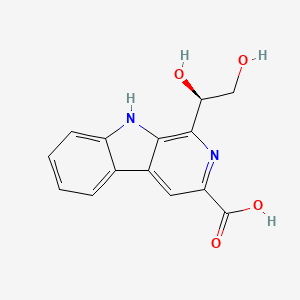
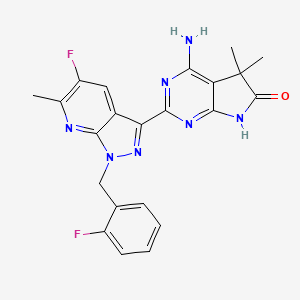
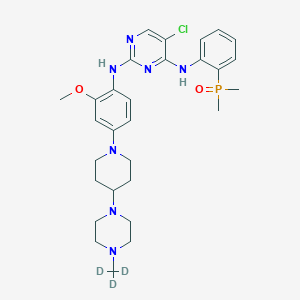
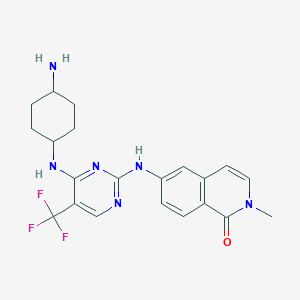
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
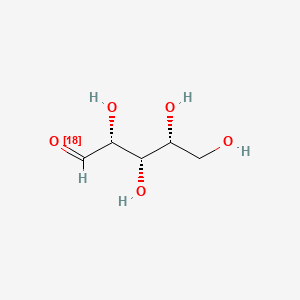



![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)
